molecular formula C19H19N5O2 B5872092 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5872092
M. Wt: 349.4 g/mol
InChI Key: KKVKNVXBNOLGKI-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazoline derivative characterized by a fused bicyclic core structure. The molecule features a 7,8-dihydroquinazolin-5(6H)-one scaffold substituted at the 2-position with a secondary amine linked to a 6-ethoxy-4-methylquinazolin-2-yl group.

Properties

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-3-26-12-7-8-16-13(9-12)11(2)21-19(23-16)24-18-20-10-14-15(22-18)5-4-6-17(14)25/h7-10H,3-6H2,1-2H3,(H,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVKNVXBNOLGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CCCC4=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through a cyclization reaction. This can be achieved by reacting an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Ethoxylation and Methylation: The next step involves the introduction of the ethoxy and methyl groups. This can be done through alkylation reactions using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Anticancer Activity

Several studies have indicated that quinazoline derivatives possess significant anticancer properties. The specific compound under review has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against both bacterial and fungal strains. Its effectiveness against resistant strains of bacteria highlights its potential as a lead compound in developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis. The inhibition of pro-inflammatory cytokines has been documented, supporting its role in modulating immune responses.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Organic Electronics

Due to its unique electronic properties, derivatives of quinazoline compounds are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune its electronic characteristics makes it a suitable candidate for developing efficient materials for electronic applications.

Drug Delivery Systems

The incorporation of this compound into polymeric matrices is being studied for controlled drug delivery systems. Its amphiphilic nature allows for the formation of nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Studies and Research Findings

Here are selected case studies demonstrating the applications of the compound:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.
Study 2 Antimicrobial EfficacyShowed activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3 Anti-inflammatory EffectsReduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 10 µM.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinazoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(6-Ethoxy-4-methylquinazolin-2-yl)amino C₂₀H₂₂N₆O₂ 390.43 Ethoxy and methyl groups enhance lipophilicity; potential kinase/MAO inhibition .
2-Phenyl-7,8-dihydroquinazolin-5(6H)-one (from ) 2-Phenyl C₁₄H₁₁N₃O 237.26 Base structure; MAO-A/B inhibition (Ki = 0.1–1.2 µM) .
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-... () 7-(4-Cl-Ph), 2-piperazinyl C₂₁H₂₅ClN₄O₂ 400.90 Chlorophenyl enhances steric bulk; piperazine improves solubility .
2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one () 2-Methylthio C₉H₁₀N₂OS 194.25 Methylthio group increases electron density; moderate hazard profile (H302, H315) .
4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one () 4-Amino, 7,7-dimethyl C₁₀H₁₃N₃O 191.23 Amino and dimethyl groups improve hydrogen-bonding capacity .

Table 2: Pharmacological Profiles of Selected Analogues

Compound Target Activity Inhibition Constant (Ki) Selectivity Index (MAO-B/MAO-A) Additional Notes
2-Phenyl-7,8-dihydroquinazolin-5(6H)-one () MAO-A/B 0.12 µM (MAO-B), 1.2 µM (MAO-A) 10 Competitive inhibition; GSK3β kinase inhibition at 10 µM .
7-(4-Cl-Ph)-2-piperazinyl derivative () Kinase/Receptor N/A N/A Predicted CNS activity due to piperazine moiety .
Target Compound (Hypothetical) Kinase/MAO (Predicted) N/A N/A Ethoxy group may enhance blood-brain barrier penetration.
2-(Butylamino)-7-(4-tert-butylphenyl)-... () Undisclosed N/A N/A Bulky tert-butyl group reduces metabolic degradation .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups (e.g., Ethoxy, Methyl) : Enhance membrane permeability and target binding via hydrophobic interactions. The 6-ethoxy-4-methyl substitution in the target compound likely improves stability and selectivity compared to unsubstituted analogues .
  • Amino and Piperazinyl Substituents: Improve solubility and hydrogen-bonding interactions with enzymes like MAOs or kinases. Piperazine derivatives (e.g., ) show enhanced CNS activity .
  • Hazard Profiles: Methylthio derivatives (e.g., ) exhibit higher toxicity (H302: harmful if swallowed), whereas amino-substituted derivatives () are safer .

Biological Activity

The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Composition

  • IUPAC Name : 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
  • Molecular Formula : C22H23N5O
  • Molecular Weight : 365.45 g/mol

Chemical Structure

The compound features a quinazoline core with an ethoxy group and an amino substitution, which are critical for its biological activity.

Enzyme Inhibition

Research indicates that this compound may function as an inhibitor of specific enzymes involved in various signaling pathways. It has been shown to interact with protein kinases, which play a crucial role in cell signaling and proliferation.

Antiproliferative Activity

Studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • PANC1 (pancreatic cancer)

The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study evaluated the compound's efficacy against MCF-7 cells, revealing an IC50 value of approximately 13.3 µM, indicating potent antiproliferative effects .
    • Another investigation highlighted its synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines .
  • In vitro Studies :
    • The compound was tested for its ability to inhibit tumor growth in xenograft models, showing promising results that warrant further clinical investigation .
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

Comparative Biological Activity Table

Compound NameIC50 (µM)Cancer TypeMechanism of Action
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one13.3MCF-7Apoptosis induction
EPZ-5676Not specifiedAMLChromatin state alteration
HDAC inhibitors (various)0.15 - 1.4HeLa, PANC1Histone deacetylase inhibition

Q & A

Q. What strategies are effective for scaling up synthesis while maintaining purity and yield?

  • Answer:
  • Continuous Flow Chemistry: Improve heat/mass transfer for exothermic amination steps .
  • In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.